molecular formula C36H71NO3 B15285892 N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide CAS No. 54336-64-0

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide

Cat. No.: B15285892
CAS No.: 54336-64-0
M. Wt: 566.0 g/mol
InChI Key: VODZWWMEJITOND-UHFFFAOYSA-N
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Description

N-(1,3-Dihydroxyoctadec-4-en-2-yl)octadecanamide is a ceramide derivative characterized by an 18-carbon sphingoid base (octadec-4-en-1,3-diol) and an 18-carbon saturated fatty acid (octadecanamide) linked via an amide bond. Its systematic IUPAC name reflects the stereochemistry and structural features: N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide . This compound is classified as Ceramide (d18:1/18:0), where "d18:1" denotes the 18-carbon sphingoid base with a double bond at position 4 and hydroxyl groups at positions 1 and 3, while "18:0" indicates the fully saturated C18 fatty acid .

Ceramides like this are critical components of the epidermal lipid barrier, contributing to skin hydration and cellular signaling . The molecular formula is C₃₅H₆₇NO₃ (molecular weight: 565.95 g/mol), though discrepancies exist in reported data (e.g., lists C₃₀H₅₉NO₃, likely a typographical error) .

Properties

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394122, DTXSID90862896
Record name N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4E)-1,3-Dihydroxyoctadec-4-en-2-yl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54336-64-0
Record name N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide typically involves the reaction of sphingosine with a fatty acid. The process begins with the preparation of sphingosine, which is then acylated with a fatty acid such as octadecanoic acid. The reaction conditions often include the use of a catalyst and an organic solvent to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide, also known as ceramide II or N-octadecanoylsphingosine, is a complex organic compound with diverse applications in scientific research, biology, medicine, and industry . Research indicates that this compound exhibits various pharmacological effects.

Scientific Research Applications

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide has several applications in scientific research:

  • Chemistry Used as a model compound to study reaction mechanisms and kinetics.
  • Biology Investigated for its role in cellular signaling pathways and membrane dynamics.
  • Medicine Explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Industry Utilized in the development of novel materials and surfactants .

Biological Activities

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide is a complex organic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities.

Ceramides (N-acylsphingosine) are one of the hydrolysis byproducts of sphingomyelin by the enzyme sphingomyelinase, which has been identified in the subcellular fractions of human epidermis and many other tissues . They can also be synthesized from serine and palmitate in a de novo pathway and are regarded as important cellular signals for inducing apoptosis and are key in the biosynthesis of glycosphingolipids and gangliosides .

Pharmacological Effects

Research indicates that N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide exhibits anti-inflammatory activity.

Role in Protecting and Moisturizing Skin

It plays an important role in protecting skin, moisturizing, and hydrating .

Case Studies

Several key studies have explored the biological activity of this compound:

  • Study on Inflammation A study assessed the impact of this compound on human macrophages. Results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with the compound compared to controls.
  • Neuroprotection in Animal Models In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss, indicating its potential as a neuroprotective agent.
  • Antioxidant Capacity Assessment The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent reduction in DPPH levels, supporting its role as an antioxidant.

Mechanism of Action

The mechanism of action of N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide involves its incorporation into cell membranes, where it helps maintain membrane integrity and participates in signaling pathways. It interacts with various molecular targets, including enzymes and receptors, to regulate cellular processes such as apoptosis, differentiation, and proliferation .

Comparison with Similar Compounds

Ceramides vary in sphingoid base length, fatty acid chain structure, and functional modifications. Below is a detailed comparison:

Ceramides with Different Fatty Acid Chain Lengths
Compound Name Fatty Acid Chain Molecular Formula Molecular Weight (g/mol) Key Properties Reference
N-(1,3-Dihydroxyoctadec-4-en-2-yl)octadecanamide C18:0 (saturated) C₃₅H₆₇NO₃ 565.95 Skin barrier enhancement; used in cosmetics
Ceramide NS (N-tetracosanamide) C24:0 (saturated) C₄₂H₈₃NO₃ 665.13 Higher melting point (94–96°C); synthesized in 89% yield
Ceramide 12/4 (N-butyramide) C4:0 (saturated) C₁₆H₃₁NO₃ 285.43 Lower melting point (57–58°C); shorter chain increases solubility
Ceramide mixture (C22:0/C24:0) C22:0, C24:0 - - Isolated from marine sponge; induces calcium flux in HCT116 cells at 1 µg/mL

Key Insights :

  • Longer fatty acids (e.g., C24:0) increase hydrophobicity and melting points, enhancing structural rigidity in lipid bilayers .
  • Shorter chains (e.g., C4:0) improve solubility but reduce thermal stability .
  • The C22/C24 ceramide mixture from Stelodoryx procera demonstrates bioactivity in cancer cells, suggesting chain length influences signaling pathways .
Glycosylated Ceramides

Glycosylation introduces carbohydrate moieties, altering solubility and biological roles:

Compound Name Modification Molecular Formula Molecular Weight (g/mol) Key Properties Reference
C18 Glucosyl-β-ceramide (d18:1/18:0) β-glucose linkage C₄₂H₈₁NO₈ 728.11 Enhances water retention; critical for epidermal glycosphingolipid function
Neu5Acα2,3Galβ1,4GlcCeramide Sialic acid + galactose C₅₃H₉₈N₂O₁₆ 1019.37 Involved in cell recognition; overexpressed in cancer cells

Key Insights :

  • Glycosylation increases molecular weight and polarity, enabling roles in cell adhesion and immune response .
  • Sialylated ceramides (e.g., GM3/GM4 gangliosides) modulate membrane receptor activity .
Stereochemical and Double Bond Variations
Compound Name Structural Feature Key Properties Reference
N-[(2S,3R,4E)-1,3-Dihydroxy-4-heptadecen-2-yl]octadecanamide Shorter sphingoid base (C17:1) Altered membrane curvature; reduced thermal stability compared to C18:1
N-(1,3-Dihydroxyoctadec-4-en-2-yl)hex-3-enamide Unsaturated C6 fatty acid Increased fluidity; potential for targeted drug delivery

Key Insights :

  • The sphingoid base’s double bond position (e.g., 4E vs. 3E) affects lipid bilayer packing .
  • Unsaturated fatty acids (e.g., hex-3-enamide) enhance membrane flexibility .

Key Insights :

  • The C18:0 ceramide’s saturated chain optimizes skin barrier integrity .
  • Marine-derived ceramides show promise in cancer research but require further mechanistic studies .

Biological Activity

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide, also known as C18:1-ceramide, is a type of ceramide that plays a crucial role in various biological processes. Ceramides are essential components of cell membranes and are involved in signaling pathways related to cell growth, differentiation, and apoptosis. This article explores the biological activity of this compound, focusing on its biochemical properties, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C36H71NO3
  • Molecular Weight : 569.95 g/mol
  • IUPAC Name : N-(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide

Biological Significance

Ceramides are integral to the structural integrity of cellular membranes and play a pivotal role in skin barrier function. They are involved in:

  • Cell Signaling : Ceramides act as signaling molecules that can induce apoptosis (programmed cell death) and regulate cell proliferation .
  • Skin Health : They help maintain skin hydration and barrier function, making them vital in dermatological health .
  • Inflammation and Immunity : Ceramides are implicated in inflammatory responses and may influence immune cell functions .
  • Apoptosis Induction : Ceramides can activate specific pathways leading to apoptosis. They promote the activation of caspases, which are critical for the apoptotic process.
  • Cellular Stress Response : They mediate responses to stress conditions by modulating sphingolipid metabolism, which can affect cellular survival .
  • Barrier Function Regulation : In the skin, ceramides contribute to the formation of lipid bilayers that enhance barrier function against environmental insults.

Research Findings

Recent studies have highlighted the diverse roles of ceramides in various biological contexts:

Table 1: Summary of Biological Activities of this compound

Biological ActivityDescription
ApoptosisInduces apoptosis through caspase activation
Skin Barrier FunctionEnhances hydration and barrier integrity
Inflammatory ResponseModulates immune response and inflammation
Cellular ProliferationRegulates cell growth and differentiation

Case Studies

  • Skin Disorders :
    A study demonstrated that ceramide levels are significantly reduced in patients with atopic dermatitis. Supplementation with ceramide-containing formulations improved skin hydration and barrier function .
  • Cancer Research :
    Research indicated that ceramides could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. This suggests potential therapeutic applications in cancer treatment .
  • Metabolic Disorders :
    Ceramides have been implicated in insulin resistance and metabolic syndrome. Elevated ceramide levels have been observed in obese individuals, highlighting their role in metabolic dysregulation .

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